molecular formula C12H9NO2 B079984 2-(But-3-YN-2-YL)isoindoline-1,3-dione CAS No. 14396-89-5

2-(But-3-YN-2-YL)isoindoline-1,3-dione

Cat. No. B079984
Key on ui cas rn: 14396-89-5
M. Wt: 199.2 g/mol
InChI Key: SOGVFRFVTCHCLD-UHFFFAOYSA-N
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Patent
US05436273

Procedure details

To a solution of potassium phthalimide (0.275 mole; 5.1 g) in DMF (20 ml), 2-tosyloxy-3-butyne (0.25 mole) is added and allowed to react for 3 hours at 70° C. After cooling, the reaction mixture is extracted with chloroform and the chloroform layer is washed and dried. Removal of the chloroform, in vacuo, yields crude 2-phthalimido-3-butyne.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].S(OC(C#C)C)([C:16]1[CH:22]=CC(C)=[CH:18][CH:17]=1)(=O)=O>CN(C=O)C>[C:1]1(=[O:11])[N:5]([CH:17]([C:16]#[CH:22])[CH3:18])[C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12 |f:0.1,^1:11|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
0.25 mol
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OC(C)C#C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 3 hours at 70° C
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted with chloroform
WASH
Type
WASH
Details
the chloroform layer is washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Removal of the chloroform

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1C(C)C#C)=O)=CC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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